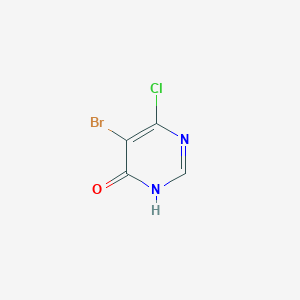

5-Bromo-6-chloro-4(3H)-pyrimidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLOSYPUWAVPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586283 | |

| Record name | 5-Bromo-6-chloropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89089-19-0 | |

| Record name | 5-Bromo-6-chloro-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89089-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-chloro-4(3H)-pyrimidinone CAS number and properties

An In-Depth Technical Guide to 5-Bromo-6-chloro-4(3H)-pyrimidinone: A Versatile Heterocyclic Building Block for Drug Discovery

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyrimidinone family. Its unique structural arrangement, featuring a pyrimidine core with reactive bromine and chlorine substituents, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to mimic the endogenous nucleic acid bases and interact with various biological targets through hydrogen bonding and other non-covalent interactions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While some physical properties like melting and boiling points are not extensively reported in publicly available literature, the key identifiers and molecular attributes are well-documented.

| Property | Value | Source |

| CAS Number | 89089-19-0 | [4][5][6] |

| Molecular Formula | C₄H₂BrClN₂O | [4][5] |

| Molecular Weight | 209.43 g/mol | [4] |

| MDL Number | MFCD09999225 | [4] |

| Storage Temperature | Store in a cool, dry place | [7] |

Synthesis and Mechanism

A potential synthetic pathway could start from a readily available pyrimidine precursor, such as 6-chlorouracil, which can then be brominated. The regioselectivity of the bromination would be a critical step to control.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the two halogen atoms at positions 5 and 6 of the pyrimidine ring. These halogens can undergo nucleophilic substitution reactions, making the molecule a versatile scaffold for the introduction of various functional groups.[1] This reactivity is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.

The pyrimidine core is a prevalent motif in a multitude of approved drugs, and its derivatives have shown a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3] For instance, pyrimidine derivatives are key components in the development of kinase inhibitors, which are a major class of anticancer drugs.[2] The bromo and chloro substituents on the pyrimidine ring of this compound can be selectively displaced to build more complex molecules with desired pharmacological profiles.

Caption: Conceptual diagram illustrating the utility of this compound as a versatile intermediate in the synthesis of diverse functionalized pyrimidinones for drug discovery.

Hypothetical Experimental Protocol: Synthesis of this compound

The following is a hypothetical, step-by-step protocol for the synthesis of this compound based on general organic chemistry principles for similar compounds.

Materials:

-

6-Chlorouracil

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a clean, dry round-bottom flask equipped with a stir bar, add 6-chlorouracil (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Slowly add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to 60-70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence and position of the proton on the pyrimidine ring.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general precautions for handling halogenated heterocyclic compounds should be followed. Based on SDS information for similar compounds, the following safety measures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

It is imperative to consult the specific SDS for the compound before handling.

References

- This compound - ChemicalBook.

- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one - Smolecule.

- 5-Bromo-6-chloro-4(3H)

- This compound | 89089-19-0 - ChemicalBook.

- This compound(89089-19-0) 1 h nmr - ChemicalBook.

- 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem.

- CAS 3438-52-6: 5-Bromo-6-methyl-4(3H)-pyrimidinone - CymitQuimica.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.

- 117113-95-8 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one AKSci 6940CV.

- SAFETY D

- SAFETY D

- SAFETY D

- Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem.

- 5-Bromo-6-hydroxy-2-methyl-4(3H)

- 5-Bromo-2,4-dichloro-6-methylpyrimidine synthesis - ChemicalBook.

- 5-bromo-6-chloro-2-methyl-4-pyrimidinol - MySkinRecipes.

- Synthesis of 5-(4-bromophenyl)

- 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine - Smolecule.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- 6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine - ChemShuttle.

Sources

- 1. Buy 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound|CAS 89089-19-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. This compound | 89089-19-0 [chemicalbook.com]

- 7. 117113-95-8 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one AKSci 6940CV [aksci.com]

- 8. fishersci.com [fishersci.com]

physicochemical properties of 5-Bromo-6-chloro-4(3H)-pyrimidinone

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-4(3H)-pyrimidinone

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, halogenated heterocycles serve as foundational scaffolds for developing novel therapeutic agents. Pyrimidinones, in particular, are a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth analysis of the physicochemical properties of This compound , a key intermediate whose unique electronic and steric characteristics make it a valuable building block in synthetic chemistry.

Understanding the fundamental properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in research and development. Properties such as solubility, stability, and acidity directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of any derivative drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the experimental determination of these crucial parameters.

Core Molecular Identity and Structure

The starting point for any physicochemical evaluation is the unambiguous identification and structural elucidation of the compound. This compound is a disubstituted pyrimidinone, a six-membered heterocyclic ring containing two nitrogen atoms.

The presence of three distinct functionalities—a bromine atom, a chlorine atom, and a pyrimidinone core—creates a molecule with multiple reactive sites. The electron-withdrawing nature of the halogens and the carbonyl group renders the pyrimidine ring electron-deficient, significantly influencing its reactivity, particularly towards nucleophilic substitution.[3]

Caption: Chemical structure of this compound.

A summary of its key identifiers is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 89089-19-0 | [4][5][6][7] |

| Molecular Formula | C₄H₂BrClN₂O | [4][5] |

| Molecular Weight | 209.43 g/mol | [4] |

| MDL Number | MFCD09999225 | [4] |

Physical State and Thermal Properties

The physical form and thermal stability of a compound are critical for handling, storage, and processing. While specific, experimentally determined melting and boiling points for this exact compound are not consistently published in readily available literature, data from closely related analogues and supplier information suggest it is a solid at ambient temperature.

Methodology for Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Ramp: The sample is heated at a rapid rate initially (e.g., 10-15 °C/min) to approach the approximate melting point.

-

Observation: Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

Causality: The slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Solubility Profile

Solubility is a paramount property in drug development, directly impacting bioavailability and formulation options. The pyrimidinone core contains both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), suggesting potential solubility in polar solvents.[8] However, the halogen substituents increase the molecule's lipophilicity. A comprehensive solubility analysis is therefore essential.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent.

-

System Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, ethanol, DMSO, PBS buffer at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Sample Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result Expression: Solubility is reported in units such as mg/mL or µg/mL.

Trustworthiness: This protocol is self-validating because the continued presence of excess solid ensures that the solution is truly saturated. Running the experiment for different time points (e.g., 24h and 48h) and obtaining a consistent concentration confirms that equilibrium has been achieved.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different pH levels, which profoundly affects its solubility, membrane permeability, and receptor binding. This compound is an amphoteric molecule, possessing both an acidic proton (on the ring nitrogen) and basic sites (the other ring nitrogen and the carbonyl oxygen). For related 4(3H)-pyrimidinones, the acidic pKa (for the N-H proton) is typically in the range of 8-9, while the basic pKa is around 1-2.[2]

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Stock Solution: A concentrated stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to create samples with a constant total compound concentration.

-

Spectral Acquisition: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the change between ionized and neutral forms is maximal is plotted against pH. The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and quality control. While full spectra are available from specialized databases, the expected characteristics can be expertly predicted from the structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple. The most prominent signal would be a broad singlet corresponding to the N-H proton, likely in the downfield region (> 8 ppm), with its exact chemical shift and broadness being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidinone ring. The carbonyl carbon (C4) would be the most downfield signal (~160-170 ppm). The halogenated carbons (C5 and C6) would appear in the mid-range, and the C2 carbon would be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~3200-3000 cm⁻¹: A broad band corresponding to the N-H stretching vibration.

-

~1700-1650 cm⁻¹: A strong, sharp band characteristic of the C=O (amide) stretching vibration.

-

~1600-1500 cm⁻¹: Bands associated with C=N and C=C stretching within the heterocyclic ring.

-

Below 800 cm⁻¹: Absorptions corresponding to C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature in the mass spectrum would be the molecular ion cluster. Due to the presence of two isotopes for both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion will appear as a characteristic pattern of peaks. The most abundant peak (M⁺) would be at m/z 208 (for C₄H₂⁷⁹Br³⁵Cl N₂O). There will be a significant M+2 peak (from ⁸¹Br or ³⁷Cl) and a smaller M+4 peak (from ⁸¹Br and ³⁷Cl), creating a unique isotopic signature that confirms the presence of one bromine and one chlorine atom.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its physicochemical properties, governed by the interplay of its halogen substituents and the pyrimidinone core, are critical to its application. This guide has provided a comprehensive overview of these properties and, crucially, has detailed the robust experimental methodologies required for their determination. By applying these protocols, researchers can ensure the quality and consistency of their starting materials, streamline their synthetic workflows, and build a solid foundation for the development of novel, high-value molecules.

References

-

Angene International Limited. This compound|CAS 89089-19-0. Available from: [Link][5]

-

Khan, I., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available from: [Link][10]

-

Al-Ostath, A., et al. (2024). New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies. ACS Omega. Available from: [Link][1]

-

El-Gazzar, A. R. B. A., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available from: [Link][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scialert.net [scialert.net]

- 3. Buy 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one [smolecule.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound|CAS 89089-19-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. This compound | 89089-19-0 [chemicalbook.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. CAS 3438-52-6: 5-Bromo-6-methyl-4(3H)-pyrimidinone [cymitquimica.com]

- 9. This compound(89089-19-0) 1H NMR [m.chemicalbook.com]

- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-6-chloro-4(3H)-pyrimidinone: A Versatile Scaffold for Modern Drug Discovery

Abstract

The pyrimidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] Among the vast library of pyrimidinone-based synthons, 5-Bromo-6-chloro-4(3H)-pyrimidinone (CAS No. 89089-19-0) emerges as a particularly valuable and versatile building block.[3] Its dihalogenated structure presents two distinct, orthogonally reactive sites, enabling sequential and regioselective chemical modifications. This guide provides an in-depth technical overview of its synthesis, spectroscopic properties, chemical reactivity, and strategic applications in the design and development of novel therapeutics, tailored for researchers and drug development professionals.

Core Compound Analysis: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and downstream processes.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is essential for reaction setup, safety considerations, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-6-chloro-pyrimidin-4-one | IUPAC Nomenclature |

| Synonyms | 5-Bromo-6-chloro-4-pyrimidinol | - |

| CAS Number | 89089-19-0 | [3] |

| Molecular Formula | C₄H₂BrClN₂O | - |

| Molecular Weight | 225.43 g/mol | - |

| Appearance | Off-white to light yellow crystalline solid | Supplier Data |

| Melting Point | 215-220 °C | Supplier Data |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | [4] |

Spectroscopic Signature

The unique electronic environment of the dihalogenated pyrimidinone ring gives rise to a distinct spectroscopic fingerprint, which is indispensable for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is characterized by its simplicity. In a deuterated solvent like DMSO-d₆, two key signals are expected:

-

A broad singlet in the downfield region (typically > 12 ppm) corresponding to the N-H proton of the pyrimidinone tautomer.

-

A sharp singlet between 8.0-8.5 ppm attributed to the C2-H proton. The exact chemical shifts can vary based on solvent and concentration. A reference spectrum is available for direct comparison.[5]

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct signals for the carbon atoms of the pyrimidine ring. Predicted chemical shifts are approximately: C2 (~150 ppm), C4 (carbonyl, ~160 ppm), C5 (bearing bromine, ~110 ppm), and C6 (bearing chlorine, ~155 ppm).

-

Mass Spectrometry (MS): The mass spectrum provides unambiguous confirmation of the compound's identity. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic cluster of isotopic peaks, confirming the presence and number of halogen atoms.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong C=O stretch (amide) around 1680-1700 cm⁻¹, an N-H stretch around 3100-3200 cm⁻¹, and C-Cl and C-Br stretches in the fingerprint region (< 800 cm⁻¹).

Synthesis and Purification Workflow

The preparation of this compound is typically achieved through a multi-step halogenation sequence starting from readily available pyrimidine precursors. The following protocol is a representative method adapted from established procedures for pyrimidine halogenation.[4][6]

Recommended Synthesis Protocol

This protocol describes the chlorination and subsequent bromination of 6-methyluracil, a common starting material.

Step 1: Synthesis of 4,6-dichloro-5-bromopyrimidine (Intermediate)

-

Chlorination: To a stirred solution of 6-methyluracil (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), slowly add N,N-dimethylaniline (0.1 eq) as a catalyst at 0 °C.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl groups of the uracil tautomer into chlorides. The catalyst facilitates this transformation.

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichloro-intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Bromination: Dissolve the crude intermediate from Step 1 in glacial acetic acid. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature. Causality: NBS serves as an electrophilic bromine source for the halogenation at the electron-rich C5 position of the pyrimidine ring.

-

Reaction: Stir the mixture at 50-60 °C for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Hydrolysis & Precipitation: Upon completion, cool the reaction mixture and add water. The hydrolysis of the second chloride and the lower solubility of the product will cause the this compound to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

-

Final Purification: Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the final compound with high purity.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of this compound lies in the differential reactivity of its C-Cl and C-Br bonds, allowing for selective and sequential functionalization.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group. This allows for the facile introduction of a wide range of nucleophiles.

Representative Protocol: SₙAr with an Amine

-

Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a polar aprotic solvent such as isopropanol or DMF.

-

Base: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

SₙAr Mechanism Diagram

The SₙAr reaction proceeds through a Meisenheimer complex intermediate.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of aryl, alkynyl, and amino moieties, respectively, at a position less accessible to SₙAr. The relative inertness of the C6-Cl bond under many standard Suzuki conditions allows for regioselective coupling at the C5 position first.

Representative Protocol: Suzuki Coupling

-

Setup: To a degassed mixture of dioxane and water (e.g., 4:1), add the 6-substituted-5-bromopyrimidinone (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₃PO₄ (3.0 eq).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 6-18 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired 5-aryl-6-substituted-pyrimidinone.

Applications in Drug Discovery

The structural features of this compound make it an ideal starting point for generating libraries of compounds for various therapeutic targets. Pyrimidine-based molecules are known to exhibit a wide spectrum of biological activities.[7][8]

-

Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors. The N1 and N3 atoms can form crucial hydrogen bonds with the kinase hinge region. Using the dual halogen handles, medicinal chemists can strategically build out vectors to target specific pockets within the ATP-binding site, thereby engineering potency and selectivity.[9][10]

-

Antiviral and Antitumor Agents: Numerous pyrimidinone derivatives have demonstrated potent antiviral and antitumor activities.[11][12] For instance, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been investigated as an interferon inducer.[12] The title compound serves as a precursor to analogues with diverse substitutions at the C6 position, which has been shown to modulate biological activity and reduce toxicity.[12]

-

Scaffold for Fragment-Based Drug Discovery (FBDD): The core pyrimidinone structure can be used as a fragment that, once a hit is identified, can be elaborated using the reactive halogen sites to rapidly develop a structure-activity relationship (SAR) and improve binding affinity.

Drug Discovery Logic Diagram

This diagram illustrates the strategic use of the scaffold in a typical drug discovery campaign.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 89089-19-0 [chemicalbook.com]

- 4. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]

- 5. This compound(89089-19-0) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Bromo-2,4-dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4(3H)-one [smolecule.com]

- 12. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloro-4(3H)-pyrimidinone

Introduction

5-Bromo-6-chloro-4(3H)-pyrimidinone is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with strategically placed halogen substituents, makes it a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other biologically active agents. The bromine and chlorine atoms at the 5 and 6 positions, respectively, provide distinct reactive sites for further functionalization through various cross-coupling and nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical logic and practical insights necessary for successful synthesis in a research and development setting. We will explore the most logical and well-supported synthetic route, starting from readily available precursors, and delve into the mechanistic details of each transformation.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to synthesize this compound involves a two-step sequence starting from a suitable pyrimidine precursor. The core of this strategy is the sequential introduction of the chloro and bromo substituents onto the pyrimidinone ring. Based on established pyrimidine chemistry, the synthesis of 6-chlorouracil (also known as 6-chloropyrimidine-2,4(1H,3H)-dione) is a well-documented and high-yielding process. This compound serves as an ideal starting material for the subsequent bromination at the C-5 position.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 6-Chlorouracil

The synthesis of 6-chlorouracil is a critical first step. A common and effective method involves the hydrolysis of 2,4,6-trichloropyrimidine. This reaction is robust, proceeds in high yield, and utilizes readily available starting materials.

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The hydroxide ions selectively attack the more electrophilic C4 and C2 positions of the 2,4,6-trichloropyrimidine ring. The C6 position is less reactive, allowing for the isolation of 6-chlorouracil after acidification.

Experimental Protocol: Synthesis of 6-Chlorouracil

This protocol is adapted from established literature procedures[1][2].

Materials:

-

2,4,6-trichloropyrimidine

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Refrigerator

-

Standard laboratory glassware (reflux condenser, round-bottom flask, beaker, etc.)

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution of sodium hydroxide (8.9 g, 0.22 mol in 100 mL of water).

-

Reflux: Stir the reaction mixture and heat to reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling the reaction mixture to room temperature, carefully adjust the pH to 2-3 using concentrated hydrochloric acid. This step is crucial for the precipitation of the product.

-

Crystallization: Place the acidified mixture in a refrigerator overnight to facilitate complete crystallization of the 6-chlorouracil.

-

Isolation and Purification: Collect the white crystalline solid by filtration. Wash the precipitate with cold water and dry it in vacuo over a suitable desiccant (e.g., phosphorus pentoxide).

Expected Yield: This procedure typically yields around 6.43 g (97%) of 6-chlorouracil as a white crystalline solid[1].

Data Summary: 6-Chlorouracil

| Property | Value | Reference |

| CAS Number | 4270-27-3 | [2][3] |

| Molecular Formula | C₄H₃ClN₂O₂ | [2][4] |

| Molecular Weight | 146.53 g/mol | [2][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | >280 °C | [1] |

Part 2: Electrophilic Bromination of 6-Chlorouracil

With the 6-chlorouracil intermediate in hand, the next and final step is the regioselective bromination at the C-5 position. The pyrimidine ring, particularly at the 5-position, is susceptible to electrophilic substitution[5]. Various brominating agents can be employed for this transformation.

Causality Behind Experimental Choices

The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity. Common reagents for the bromination of uracil and its derivatives include:

-

Bromine (Br₂) in a suitable solvent: A classic and effective method. The choice of solvent (e.g., acetic acid, water) can influence the reaction rate and work-up procedure.

-

N-Bromosuccinimide (NBS): A milder and often more selective brominating agent. It is particularly useful when dealing with sensitive substrates.

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another efficient reagent for the bromination of pyrimidines, which can be used in aprotic solvents.

For the synthesis of this compound, a direct bromination using bromine in a suitable solvent like glacial acetic acid is a robust and scalable option.

Experimental Protocol: Synthesis of this compound

This protocol is a logical extension based on general procedures for the bromination of uracil derivatives[6][7].

Materials:

-

6-Chlorouracil

-

Bromine (Br₂)

-

Glacial acetic acid

-

Standard laboratory glassware

-

Stirring apparatus

-

Fume hood

Procedure:

-

Reaction Setup: In a flask, suspend 6-chlorouracil (1.0 equivalent) in glacial acetic acid. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

-

Addition of Bromine: While stirring, add bromine (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 30 minutes, or until the reaction is complete as monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure.

-

Isolation: Wash the resulting solid residue with water to remove any remaining acetic acid and inorganic byproducts. The desired this compound is obtained as a solid.

Expected Outcome: This procedure is expected to yield the target compound in good to excellent yields.

Visualization of the Bromination Step

Caption: General mechanism for the electrophilic bromination of 6-chlorouracil.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process commencing with the synthesis of 6-chlorouracil from 2,4,6-trichloropyrimidine, followed by a regioselective electrophilic bromination at the C-5 position. This guide provides a robust and well-supported framework for researchers in the field of drug discovery and development, offering detailed protocols and mechanistic insights to facilitate the successful synthesis of this valuable heterocyclic intermediate. The presented pathways are scalable and utilize readily accessible reagents, making them suitable for both laboratory-scale synthesis and potential industrial applications.

References

- 1. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Chlorouracil | 4270-27-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-Chlorouracil | 4270-27-3 | SynZeal [synzeal.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

literature review on 5-Bromo-6-chloro-4(3H)-pyrimidinone

An In-depth Technical Guide to 5-Bromo-6-chloro-4(3H)-pyrimidinone: A Keystone Intermediate in Medicinal Chemistry

Abstract

This compound (CAS No. 89089-19-0) is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its strategic placement of reactive halogen atoms on an electron-deficient pyrimidinone core renders it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, chemical properties, and reactivity, with a particular focus on its application as a precursor to advanced pharmaceutical intermediates. We will delve into the causality behind its synthetic route, detail its reactivity profile with a focus on nucleophilic aromatic substitution, and provide actionable experimental protocols for its synthesis and subsequent derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction and Physicochemical Properties

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The title compound, this compound, is a member of this important class of heterocycles. Its significance lies in the differential reactivity of its two halogen substituents, which allows for sequential and regioselective functionalization. This dual-halogenated pattern is a key design element for building libraries of compounds for structure-activity relationship (SAR) studies.

The compound exists in a tautomeric equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms, with the keto form generally predominating in the solid state and in most common solvents. This tautomerism is a crucial aspect of its chemical behavior, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89089-19-0 | [2] |

| Molecular Formula | C₄H₂BrClN₂O | [2] |

| Molecular Weight | 209.43 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Inferred from supplier data |

| Storage | Store long-term in a cool, dry place | [3] |

| Tautomeric Forms | This compound <=> 5-Bromo-6-chloropyrimidin-4-ol |

Synthesis of this compound

The rationale for this synthetic pathway is based on fundamental principles of heterocyclic chemistry:

-

Chlorination: The hydroxyl groups of the starting material are converted to more reactive chloro groups using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a classic transformation for activating hydroxyl groups on electron-deficient heterocycles towards nucleophilic substitution.

-

Bromination: The subsequent bromination at the C-5 position is facilitated by the electron-deficient nature of the pyrimidine ring. The C-5 position is activated for electrophilic attack.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,6-dichloropyrimidine

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.[4][5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 6-hydroxypyrimidin-4(3H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. N,N-dimethylaniline (0.1-0.2 eq) can be added as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4,6-dichloropyrimidine.

Step 2: Synthesis of 5-Bromo-4,6-dichloropyrimidine

This step involves the electrophilic bromination of the dichloropyrimidine intermediate.

-

Setup: In a suitable reaction vessel, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution. The reaction can be initiated with a radical initiator like AIBN or by gentle heating if necessary.

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-4,6-dichloropyrimidine.[6]

Step 3: Selective Hydrolysis to this compound

This final step relies on the differential reactivity of the two chlorine atoms. The C4 and C6 positions in dichloropyrimidines can exhibit different reactivity towards nucleophiles depending on other ring substituents.[7] In this case, a controlled hydrolysis will selectively replace one chloro group.

-

Setup: Dissolve 5-bromo-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent mixture, such as aqueous dioxane or aqueous acetone.

-

Reagent Addition: Add a mild base, such as sodium bicarbonate or a carefully controlled amount of sodium hydroxide (approx. 1.0 eq), to the solution.

-

Reaction: Stir the reaction at room temperature or with gentle heating, carefully monitoring the progress by TLC or LC-MS to avoid the formation of the dihydroxy byproduct.

-

Work-up and Isolation: Once the desired product is the major component, neutralize the reaction mixture with a mild acid (e.g., dilute HCl). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under vacuum. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Plausible synthetic pathway for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the two halogen atoms, which serve as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, and this effect is further amplified by the electron-withdrawing nature of the halogens and the carbonyl group. This electronic landscape makes the carbon atoms at the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

Regioselectivity in Nucleophilic Aromatic Substitution

A key consideration in the reactions of this compound is regioselectivity: which halogen is displaced first? In SNAr reactions of dihalogenated pyrimidines, the outcome is governed by a combination of electronic and steric factors. Generally, for pyrimidines, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. In the case of this compound, both reactive sites are at positions C4 and C6 (relative to the pyrimidine numbering).

The chlorine atom is typically a better leaving group in SNAr reactions than bromine because its higher electronegativity makes the attached carbon more electrophilic, which favors the initial, rate-determining nucleophilic attack.[7] Therefore, nucleophilic attack is expected to occur preferentially at the C6 position, displacing the chloride ion.

Caption: Generalized SNAr mechanism at the C6 position.

Representative Transformations

While specific reactions of the title compound are primarily found in patent literature, we can infer its reactivity from closely related analogs like 5-bromo-2,4-dichloro-6-methylpyrimidine.[8]

A. Amination: Reaction with primary or secondary amines is a cornerstone transformation. This reaction is typically carried out in a polar aprotic solvent like DMF or in an alcohol at elevated temperatures. A base, such as triethylamine or potassium carbonate, is often used to neutralize the HCl generated. This reaction is fundamental for introducing nitrogen-containing side chains, which are crucial for biological activity in many kinase inhibitors and other therapeutic agents.

B. Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides provides access to ether derivatives. These reactions are usually performed in the corresponding alcohol as a solvent or in a polar aprotic solvent.

C. Thiolation: Reaction with thiols or thiophenols, typically in the presence of a base, allows for the introduction of sulfur-containing moieties.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of this compound with a generic nucleophile (e.g., an amine).

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Reagents: Add a suitable anhydrous solvent (e.g., DMF, n-butanol, or dioxane). Add the amine nucleophile (1.1 - 1.5 eq) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. In its tautomeric pyrimidinone form, there is one proton on the pyrimidine ring (at the C2 position) and an N-H proton. The C2-H proton would appear as a singlet in the aromatic region. The N-H proton signal would be broad and its chemical shift would be dependent on the solvent and concentration. A publicly available spectrum confirms the presence of a signal consistent with the C2-H proton.[9]

-

¹³C NMR Spectroscopy: The carbon NMR would show four distinct signals for the pyrimidine ring carbons. The chemical shifts would be influenced by the electronegative substituents. The carbonyl carbon (C4) would appear significantly downfield.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing a definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the pyrimidinone ring (typically in the range of 1650-1700 cm⁻¹) and a broad N-H stretching band.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself. Instead, it is a high-value intermediate used in the synthesis of more complex, biologically active molecules. Its di-halogenated nature allows for the sequential introduction of different functionalities, making it an ideal scaffold for building libraries of compounds for screening and optimization in drug discovery programs.

Derivatives of related pyrimidinones have shown a wide range of biological activities, including:

-

Antiviral agents [1]

-

Anticancer agents (e.g., kinase inhibitors)[10]

-

Endothelin receptor antagonists [11]

The ability to selectively react at the C6 position while retaining the bromine at C5 allows for a subsequent cross-coupling reaction (e.g., Suzuki or Stille coupling) at the C5 position. This two-step functionalization provides a powerful strategy for creating diverse and complex molecular structures.

Caption: A common synthetic strategy using the title compound in drug discovery.

Conclusion

This compound is a strategically important intermediate whose value is defined by its inherent reactivity and potential for controlled, sequential functionalization. Understanding its synthesis, the principles of its reactivity—particularly the regioselectivity of nucleophilic aromatic substitution—and its spectroscopic signatures is crucial for any scientist aiming to utilize it effectively. This guide has provided a comprehensive overview of these aspects, grounding theoretical principles in practical, actionable protocols. As the demand for novel and diverse chemical entities in pharmaceutical research continues to grow, the role of such versatile building blocks will only become more significant.

References

-

Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

- Process for the preparation of pyrimidinone derivatives. Google Patents. (n.d.).

- He, W., Zhang, R., & Cai, M. (n.d.).

- Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(5), 1933-1936.

- Process for making pyrimidine derivatives. Google Patents. (n.d.).

- Process for the preparation of pyrimidine derivatives. Google Patents. (n.d.).

-

Scheme 30. Selective nucleophilic aromatic substitution to furnish.... ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

- PYRIMIDINONE DERIVATIVE AND ITS PREPARATION PROCESS, PHARMACEUTICAL COMPOSITION AND USE. Google Patents. (n.d.).

- Pyrimidinone derivative and preparation method therefor, pharmaceutical composition, and use. Google Patents. (n.d.).

- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. (n.d.).

- Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2008).

- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, (11), 1506.

-

Nucleophilic substitution reactions in pyridine. Química Orgánica. (n.d.). Retrieved January 6, 2026, from [Link]

- L-h, A., M, S., & G, J. (2001). Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics.

- Zhang, X., Li, X., & Wang, Y. (2018). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. IOP Conference Series: Earth and Environmental Science, 186, 012053.

- Processes for preparing JAK inhibitors and related intermediate compounds. Google Patents. (n.d.).

-

Pyrimidine, 5-bromo-4,6-dichloro-. SIELC Technologies. (n.d.). Retrieved January 6, 2026, from [Link]

- PRMT5 inhibitors. Google Patents. (n.d.).

- Al-dujaili, A. H., Al-Azawi, K. F., & Al-Janabi, A. S. (2013). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of Chemical and Pharmaceutical Research, 5(12), 1000-1004.

-

The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

- Five-membered non aromatic ring-pyrimidine HIV-1 reverse transcriptase inhibitor, preparation method therefor, and uses thereof. Google Patents. (n.d.).

-

This compound. Ivy Fine Chemicals. (n.d.). Retrieved January 6, 2026, from [Link]

- Pyrimidine compounds. Google Patents. (n.d.).

-

5-Bromo-6-chloropyrimidin-4-amine. PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

CAS NA 5-(4-Bromophenyl)-6-Chloropyrimidin-4-Ol Impurity. Anant Pharmaceuticals Pvt. Ltd. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-bromo-6-chloropyrimidin-4-amine (C4H3BrClN3). PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 89089-19-0 [chemicalbook.com]

- 3. 117113-95-8 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one AKSci 6940CV [aksci.com]

- 4. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]

- 5. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 6. Pyrimidine, 5-bromo-4,6-dichloro- | SIELC Technologies [sielc.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(89089-19-0) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. atlantis-press.com [atlantis-press.com]

Spectroscopic Characterization of 5-Bromo-6-chloro-4(3H)-pyrimidinone: A Technical Guide

Introduction

5-Bromo-6-chloro-4(3H)-pyrimidinone is a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. Its pyrimidinone core is a common scaffold in a variety of biologically active molecules. Elucidating the precise chemical structure and purity of this compound is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the anticipated data but also on the rationale behind the experimental design and data interpretation, empowering researchers to confidently characterize this molecule.

Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the pyrimidinone ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 165 | C4 | The carbonyl carbon is significantly deshielded and will appear far downfield. |

| ~150 - 160 | C2 | The carbon atom situated between two nitrogen atoms will also be downfield. |

| ~140 - 150 | C6 | The carbon atom bonded to chlorine will be deshielded. |

| ~95 - 105 | C5 | The carbon atom bonded to bromine will appear at a relatively upfield position compared to the other ring carbons. |

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans will be required compared to ¹H NMR.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which would confirm the C2 as a CH group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected Spectrum:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3200 - 3000 | N-H stretch | Medium, Broad |

| ~1700 - 1650 | C=O stretch (Amide) | Strong |

| ~1620 - 1550 | C=N and C=C stretches | Medium to Strong |

| ~800 - 600 | C-Cl stretch | Strong |

| ~700 - 500 | C-Br stretch | Medium to Strong |

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

The presence of a strong carbonyl absorption and a broad N-H stretch would be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Spectrum:

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern due to the presence of both bromine and chlorine.

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), approximately a 3:1 ratio. [1][2]* Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), approximately a 1:1 ratio. [1][2] Molecular Ion (M⁺):

The molecular ion peak will appear as a cluster of peaks due to the various isotopic combinations. The most abundant peaks will be:

-

[M]⁺: C₄H₂⁷⁹Br³⁵ClN₂O⁺

-

[M+2]⁺: C₄H₂⁸¹Br³⁵ClN₂O⁺ and C₄H₂⁷⁹Br³⁷ClN₂O⁺

-

[M+4]⁺: C₄H₂⁸¹Br³⁷ClN₂O⁺

The relative intensities of these peaks will be a unique signature for the presence of one bromine and one chlorine atom. The [M+2] peak will be the most abundant in the cluster.

Key Fragmentation Pathways:

Loss of small, stable molecules or radicals is expected.

Figure 3: Predicted mass spectral fragmentation pathways.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for small organic molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the exact mass of the molecular ion and fragments, which can be used to confirm the elemental composition.

-

Data Analysis:

-

Identify the molecular ion cluster and compare the isotopic pattern to the theoretical pattern for a compound containing one bromine and one chlorine atom.

-

Propose structures for the major fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By combining the data from NMR, IR, and MS, researchers can confidently determine the structure and purity of their samples, which is a critical step in any drug discovery and development pipeline. The provided protocols and theoretical explanations are intended to serve as a practical resource for scientists working with this and similar heterocyclic compounds.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

AIP Publishing. Experimental and Optimized Studies of Some Pyrimidine Derivatives. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

Sources

1H and 13C NMR analysis of 5-Bromo-6-chloro-4(3H)-pyrimidinone

An In-depth Technical Guide to the 1H and 13C NMR Analysis of 5-Bromo-6-chloro-4(3H)-pyrimidinone

Foreword

The Structural Significance and Spectroscopic Challenge of this compound

The pyrimidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][5] The specific arrangement of a bromo and a chloro substituent on the pyrimidinone ring of the title compound makes it a valuable intermediate for further functionalization through cross-coupling reactions.[1]

The primary challenge in the NMR analysis of this compound lies in the potential for tautomerism. The "4(3H)" nomenclature indicates that the proton is on a nitrogen atom, but the exact tautomeric form can be influenced by the solvent environment.[3][6] This guide will consider the most likely tautomer and discuss the expected impact of solvent choice on the observed spectra.

Experimental Protocol for NMR Analysis

To obtain high-quality 1H and 13C NMR spectra of this compound, a standardized experimental protocol is essential. The following steps outline a robust methodology.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity, solid this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve a wide range of polar organic compounds and its relatively high boiling point, which minimizes evaporation. It is also a polar aprotic solvent that can influence the tautomeric equilibrium.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both 1H and 13C NMR).

-

Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are recommended starting parameters for data acquisition on a 400 MHz NMR spectrometer.

| Parameter | 1H NMR | 13C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Acquisition Time | 3-4 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds |

| Number of Scans | 16-64 | 1024-4096 |

| Spectral Width | 0-16 ppm | 0-200 ppm |

| Temperature | 298 K | 298 K |

Predicted 1H and 13C NMR Spectral Data and Interpretation

Based on the analysis of structurally similar halogenated pyrimidines and pyrimidinones, the following spectral data are predicted for this compound.[4][7]

Predicted 1H NMR Spectrum

The structure of this compound contains two protons: one attached to a nitrogen (N-H) and one to a carbon (C-H).

Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N3-H | 12.0 - 13.5 | Broad Singlet | 1H |

| C2-H | 8.0 - 8.5 | Singlet | 1H |

Interpretation:

-

N3-H (12.0 - 13.5 ppm): The proton on the nitrogen atom is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange with residual water in the solvent.

-

C2-H (8.0 - 8.5 ppm): This proton is attached to a carbon situated between two electronegative nitrogen atoms, leading to a downfield chemical shift. It is expected to appear as a sharp singlet as there are no adjacent protons to cause spin-spin coupling.

Predicted 13C NMR Spectrum

The molecule has four distinct carbon atoms.

Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-d6)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C4 | ~160 |

| C5 | ~110 |

| C6 | ~155 |

Interpretation:

-

C4 (~160 ppm): The carbonyl carbon is the most deshielded due to the direct attachment of a highly electronegative oxygen atom.

-

C6 (~155 ppm): This carbon is attached to an electronegative chlorine atom and a nitrogen atom, resulting in a significant downfield shift.

-

C2 (~150 ppm): Similar to the C2-H proton, this carbon is deshielded by the two adjacent nitrogen atoms.

-

C5 (~110 ppm): This carbon is attached to a bromine atom. While bromine is electronegative, its "heavy atom" effect can lead to a more upfield shift compared to what might be expected based solely on electronegativity.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, a suite of advanced 2D NMR experiments should be employed.

DEPT-135

Distortionless Enhancement by Polarization Transfer (DEPT) is a 1D experiment that provides information about the number of protons attached to each carbon.

-

DEPT-135: This experiment would show a positive signal for the CH carbon (C2) and no signals for the quaternary carbons (C4, C5, and C6). This would confirm the presence of a single protonated carbon in the ring.

2D NMR Spectroscopy

Two-dimensional NMR experiments are invaluable for establishing connectivity within a molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. A cross-peak would be observed between the 1H signal at ~8.0-8.5 ppm and the 13C signal at ~150 ppm, definitively assigning these signals to the C2-H group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the quaternary carbons.

-

The C2-H proton (~8.0-8.5 ppm) would show correlations to C4 (~160 ppm) and C6 (~155 ppm).

-

The N3-H proton (~12.0-13.5 ppm) would show correlations to C2 (~150 ppm) and C4 (~160 ppm).

-

The following Graphviz diagrams illustrate the expected key correlations.

Caption: Predicted HSQC correlation for this compound.

Caption: Predicted key HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural characterization of this compound. Through a combination of 1D (1H, 13C, DEPT-135) and 2D (HSQC, HMBC) NMR techniques, the precise assignment of all proton and carbon signals can be achieved with a high degree of confidence. The predictive data presented herein, based on established spectroscopic principles and data from analogous structures, serves as a valuable tool for researchers working on the synthesis and application of this and other novel halogenated pyrimidinone derivatives. This systematic approach ensures the scientific integrity of the structural data, which is paramount for its application in drug discovery and materials science.

References

-

Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1338-1341. [Link]

- Fazaeli, R., et al. (2002). Solvent effects on relative stabilities and 14N NMR shielding of cytosine tautomers: continuous set of gauge transformation calculation using polarizable continuum model. Journal of Molecular Structure: THEOCHEM, 581(1-3), 125-132.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

-

Royal Society of Chemistry. NMR Spectra of Products. [Link]

-

National Institutes of Health. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. [Link]

-

ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubMed Central. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. [Link]

-

CAS Common Chemistry. Isobutyl acetate. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(89089-19-0) 1H NMR [m.chemicalbook.com]

- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isobutyl acetate(110-19-0) 13C NMR spectrum [chemicalbook.com]

- 6. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

solubility of 5-Bromo-6-chloro-4(3H)-pyrimidinone in different solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-6-chloro-4(3H)-pyrimidinone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of public domain data on its solubility, this document focuses on the foundational principles governing its solubility, predicted physicochemical properties, and detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing the solubility of this compound and similar chemical entities.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the developability and application of a chemical compound. For a molecule like this compound, which holds potential as a building block in medicinal chemistry and organic synthesis[1], understanding its solubility is paramount. Poor solubility can hinder its application in various experimental and manufacturing processes, including chemical reactions, purification, formulation, and in vitro/in vivo testing.